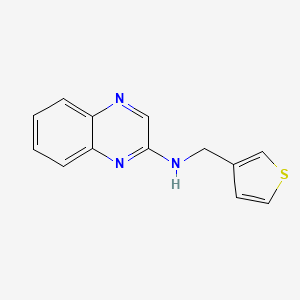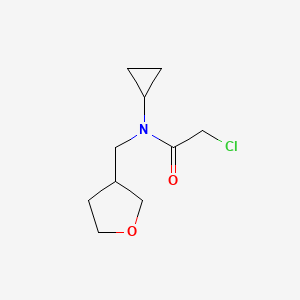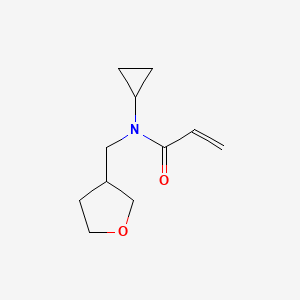![molecular formula C14H16FNO4 B7575827 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid, also known as FMBA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of N-substituted glycine derivatives and has a molecular formula of C14H17FNO4.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves its inhibition of DPP-IV activity. DPP-IV is an enzyme that cleaves incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase the levels of these hormones, leading to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been shown to have anti-inflammatory effects and can reduce oxidative stress in the liver.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid in lab experiments is its specificity for DPP-IV inhibition. This allows researchers to study the effects of DPP-IV inhibition without the potential confounding effects of other compounds. However, one limitation of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid is its relatively low potency compared to other DPP-IV inhibitors. This may require higher concentrations of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid to achieve the desired effects, which could lead to potential toxicity concerns.
Future Directions
Future research on 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could focus on improving its potency as a DPP-IV inhibitor, as well as studying its effects on other metabolic pathways. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease and cancer. Overall, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid shows promise as a tool for scientific research and warrants further investigation.
Synthesis Methods
The synthesis of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves the reaction between 4-fluoroaniline and ethyl 4-oxobutanoate in the presence of morpholine and catalytic amounts of triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid.
Scientific Research Applications
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been studied for its potential use as a tool in scientific research. It has been shown to have inhibitory effects on the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to an increase in insulin secretion, making 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid a potential candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-3-1-10(2-4-11)12-9-16(7-8-20-12)13(17)5-6-14(18)19/h1-4,12H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQDPFOSNOIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)



![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)



![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)

